molecular formula C22H24N2O3 B12505255 N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide

N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide

Cat. No.: B12505255
M. Wt: 364.4 g/mol
InChI Key: TZERIKHLXBOLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide typically involves the condensation of 3-hydroxy-4-methoxybenzoic acid with cyclopentylamine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as silica-gel column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The enamido linkage can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Scientific Research Applications

N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-hydroxy-4-methoxybenzamide
  • N-cyclopentyl-3,4,5-trimethoxybenzamide
  • N-cyclopentyl-3-(3-methoxyphenyl)acrylamide

Uniqueness

N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide is unique due to its specific structural features, such as the combination of a cyclopentyl group, a methoxyphenyl group, and an enamido linkage. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enoylamino]benzamide

InChI

InChI=1S/C22H24N2O3/c1-27-20-12-9-16(10-13-20)11-14-21(25)23-19-8-4-5-17(15-19)22(26)24-18-6-2-3-7-18/h4-5,8-15,18H,2-3,6-7H2,1H3,(H,23,25)(H,24,26)

InChI Key

TZERIKHLXBOLFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.